

# A Technical Guide to the Spectroscopic Characterization of 4-Piperidinepropanol

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## Compound of Interest

Compound Name: **4-Piperidinepropanol**

Cat. No.: **B032782**

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**Abstract:** This technical guide provides an in-depth analysis of the spectroscopic data for **4-Piperidinepropanol** (CAS No: 7037-49-2), a valuable bifunctional molecule used in the synthesis of novel chemical entities, including G-protein coupled receptor (GPR119) agonists and antimicrobial quinoline derivatives.<sup>[1]</sup> For researchers and drug development professionals, unambiguous structural confirmation is paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a comprehensive characterization profile. We delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data to definitively confirm the molecular structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity and chemical environment of hydrogen and carbon atoms. For a molecule like **4-Piperidinepropanol**, with its distinct piperidine ring and propyl alcohol chain, NMR allows for the precise assignment of each atomic position.

## Experimental Protocol: Acquiring High-Resolution NMR Spectra

The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable NMR data.

### Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **4-Piperidinopropanol** and dissolve it in ~0.7 mL of deuterated methanol (CD<sub>3</sub>OD). The use of a deuterated solvent is essential to avoid large, interfering solvent signals in the <sup>1</sup>H NMR spectrum. CD<sub>3</sub>OD is an excellent choice as it readily dissolves the polar analyte and its residual proton signals are well-documented.
- Instrumentation: Transfer the solution to a 5 mm NMR tube. Data acquisition is performed on a spectrometer operating at a frequency of at least 300 MHz for protons.[\[1\]](#)
- <sup>1</sup>H NMR Acquisition: Acquire the proton spectrum using standard pulse programs. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A higher number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

## Data Interpretation: <sup>1</sup>H and <sup>13</sup>C NMR Spectra

The following data were acquired in CD<sub>3</sub>OD.[\[1\]](#) The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a reference standard.

### <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale for Assignment
3.56	Triplet (t)	2H	H-1' (-CH <sub>2</sub> -OH)	The triplet pattern and downfield shift are characteristic of a methylene group adjacent to an electron-withdrawing oxygen atom.
3.04	Triplet of doublets (td)	2H	H-2, H-6 (axial, piperidine)	This downfield shift relative to other ring protons is due to their proximity to the nitrogen atom. The complex splitting arises from coupling to both axial and equatorial neighbors.
2.59	Doublet of triplets (dt)	2H	H-2, H-6 (equatorial, piperidine)	These protons are adjacent to the nitrogen. The splitting pattern reflects coupling to the geminal proton and adjacent methylene protons.

1.74	Broad doublet (br d)	2H	H-3, H-5 (equatorial, piperidine)	The broadness of the signal is typical for piperidine ring protons.
1.53-1.63	Multiplet (m)	2H	H-2' (-CH <sub>2</sub> -CH <sub>2</sub> -OH)	This signal corresponds to the central methylene of the propyl chain, coupled to protons on both adjacent carbons, resulting in a complex multiplet.
1.36-1.49	Multiplet (m)	1H	H-4 (piperidine)	This single proton is the methine group at the point of substitution on the piperidine ring.
1.27-1.36	Multiplet (m)	2H	H-3' (Piperidine-CH <sub>2</sub> -)	These are the protons of the propyl chain directly attached to the piperidine ring.
1.08-1.23	Multiplet (m)	2H	H-3, H-5 (axial, piperidine)	These protons are shielded and appear furthest upfield, consistent with

axial positions on  
the saturated  
ring.

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### <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale for Assignment
64.0	C-1' (-CH <sub>2</sub> -OH)	The most downfield signal, characteristic of a carbon atom directly bonded to oxygen.
47.9	C-2, C-6 (piperidine)	These carbons are adjacent to the nitrogen atom, causing a significant downfield shift.
38.0	C-4 (piperidine)	The methine carbon where the propyl group is attached.
35.2	C-3' (Piperidine-CH <sub>2</sub> -)	The carbon of the propyl chain directly attached to the piperidine ring.
34.8	C-3, C-5 (piperidine)	The remaining carbons of the piperidine ring.
31.5	C-2' (-CH <sub>2</sub> -CH <sub>2</sub> -OH)	The most upfield signal in the propyl chain, furthest from the electronegative oxygen.

## Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

## Experimental Protocol: Nujol Mull Technique

For solid samples like **4-Piperidinopropanol**, the Nujol mull technique is a classic and reliable method for IR analysis.[\[1\]](#)

Methodology:

- Sample Grinding: Place a small amount (2-5 mg) of **4-Piperidinopropanol** into an agate mortar and pestle. Grind the solid into a very fine, uniform powder. This is crucial to minimize scattering of the IR beam.[\[2\]](#)
- Mull Creation: Add one to two drops of Nujol (mineral oil) to the ground powder. Continue grinding until a smooth, translucent paste is formed. The consistency should be similar to that of a thick cream.
- Sample Application: Transfer a small amount of the mull onto one potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.
- Data Acquisition: Place the assembled plates into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty beam path should be run first. Note that Nujol itself has characteristic C-H absorbances, which will be present in the spectrum but are easily distinguishable.

## Data Interpretation: Characteristic Vibrational Bands

The IR spectrum provides direct evidence for the key functional groups in **4-Piperidinopropanol**.

Wavenumber (cm <sup>-1</sup> )	Assignment	Interpretation
3290	O-H and N-H Stretch	This strong, broad absorption is a hallmark of alcohol (O-H) and secondary amine (N-H) stretching vibrations. <sup>[1]</sup> The broadening is due to hydrogen bonding.
~2800-3000	C-H Stretch	These signals, which would overlap with the Nujol bands, are characteristic of the sp <sup>3</sup> C-H bonds in the piperidine ring and propyl chain.
1320	C-N Stretch / O-H Bend	This peak in the fingerprint region can be attributed to C-N stretching vibrations from the piperidine ring or O-H bending vibrations. <sup>[1]</sup> Its presence confirms these structural motifs.

## Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound, serving as a final check on its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like **4-Piperidinopropanol**, as it typically keeps the molecule intact.

## Experimental Protocol: Electrospray Ionization (ESI-MS)

### Methodology:

- Sample Preparation: Prepare a dilute solution of **4-Piperidinopropanol** (e.g., ~1 mg/mL) in a suitable solvent such as methanol (MeOH).<sup>[1]</sup>
- Infusion: The solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.

- Ionization: A high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving behind protonated molecular ions.
- Detection: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

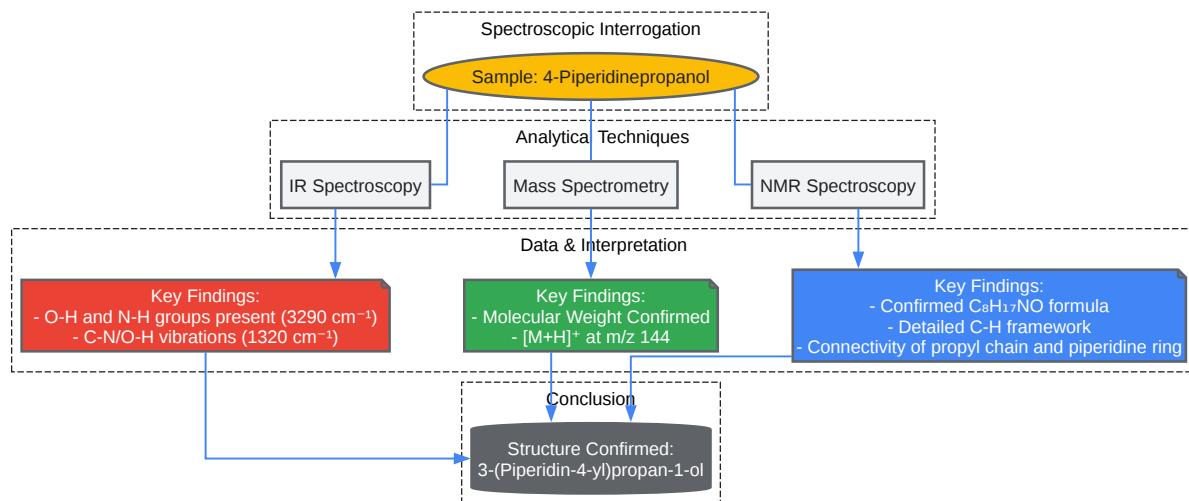
## Data Interpretation: The Molecular Ion Peak

The ESI mass spectrum provides clear confirmation of the molecular weight.

m/z (Mass-to-Charge Ratio)	Ion Assignment	Interpretation
144.0	$[M+H]^+$	This is the base peak (100% relative abundance) and represents the intact 4-Piperidinopropanol molecule with an added proton. <sup>[1]</sup> It confirms the molecular weight of 143.23 g/mol ( $C_8H_{17}NO$ ).
287.0	$[2M+H]^+$	This peak represents a dimer of the molecule with a single proton adduct. <sup>[1]</sup> Its presence is common in ESI-MS and further supports the assignment of the molecular weight.

## Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in integrating the data from multiple methods. Each technique provides a unique and complementary piece of the puzzle, leading to an unambiguous structural assignment.



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Caption: Integrated workflow for the structural confirmation of **4-Piperidinopropanol**.

This integrated approach provides a self-validating system. The IR spectrum confirms the presence of hydroxyl and amine functional groups. The mass spectrum confirms the molecular formula C<sub>8</sub>H<sub>17</sub>NO. Finally, the detailed <sup>1</sup>H and <sup>13</sup>C NMR spectra piece together the exact atomic connectivity, confirming the substitution at the 4-position of the piperidine ring and the structure of the propanol side chain. This multi-faceted analysis provides the highest level of confidence for researchers in the fields of chemical synthesis and drug discovery.

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